molecular formula C19H19N3O4S B2368204 3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 891116-21-5

3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No. B2368204
CAS RN: 891116-21-5
M. Wt: 385.44
InChI Key: IZWOVYZDRAHXLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that has gained significant attention from researchers due to its potential use in various scientific applications. This compound is a member of the oxadiazole family and has been synthesized using several methods.

Scientific Research Applications

Bioavailability and Receptor Agonism

One study discovered a compound with potent and selective beta3 adrenergic receptor agonist properties, highlighting its high oral bioavailability in dogs and rats. This characteristic suggests its potential in therapeutic applications related to beta3 adrenergic receptors (Feng et al., 2000).

Antibacterial and α-Glucosidase Inhibition

Another research synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, demonstrating moderate to high antibacterial activity against both Gram-positive and Gram-negative strains. Moreover, some derivatives exhibited significant inhibition of the α-glucosidase enzyme, suggesting a potential for diabetes treatment (Abbasi et al., 2016).

Photodynamic Therapy Applications

Research on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has shown promising results in photodynamic therapy, particularly for cancer treatment. These compounds exhibit high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).

Anticancer Activity

A study focused on benzenesulfonamide derivatives revealed several compounds with significant in vitro anticancer activity against various cancer cell lines, including HepG2 and MCF-7. This research contributes to the understanding of the structure-activity relationship in cancer therapeutics (Fahim & Shalaby, 2019).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-13-8-9-16(14(2)12-13)18-21-22-19(26-18)20-17(23)10-11-27(24,25)15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZWOVYZDRAHXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(benzenesulfonyl)-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide

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